3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine
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Overview
Description
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a compound that features an oxetane ring and a cyclopenta[c]pyridazine core. The oxetane ring is a four-membered cyclic ether, known for its stability and unique reactivity, while the cyclopenta[c]pyridazine core is a bicyclic structure containing nitrogen atoms. This combination of structural elements makes this compound an interesting compound for various scientific research applications.
Future Directions
Mechanism of Action
Target of Action
Oxetanes have been shown to be attractive polar and low molecular weight motifs in medicinal chemistry . They are often used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups, which can improve the chemical properties of target molecules for drug discovery purposes .
Mode of Action
It’s known that oxetanes can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .
Biochemical Pathways
The formation of the oxetane ring from an epoxide has been modeled and shown to require a certain amount of activation energy . Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) and THF to tetrahydropyran (THP) .
Pharmacokinetics
The incorporation of oxetane motifs in drug-like compounds has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .
Result of Action
The use of oxetanes in medicinal chemistry has been shown to often improve the chemical properties of target molecules for drug discovery purposes .
Action Environment
The formation of the oxetane ring from an epoxide has been modeled and shown to be sensitive to solvent effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the formation of the oxetane ring followed by its attachment to the cyclopenta[c]pyridazine core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the intramolecular etherification of alcohols or the epoxide ring opening/ring closing reactions are commonly used .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction reactions can convert oxime groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetan-3-one derivatives, while reduction of oxime groups can produce amines .
Scientific Research Applications
3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine include other oxetane derivatives and pyridazine-based molecules. Examples include:
3-oximinooxetane: An oxetane derivative used as a precursor for energetic materials.
Pyridazine derivatives: Compounds with a pyridazine core that exhibit various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of an oxetane ring and a cyclopenta[c]pyridazine core.
Properties
IUPAC Name |
3-(oxetan-3-yloxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-4-10(12-11-9(7)3-1)14-8-5-13-6-8/h4,8H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBWGXMFQRQVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OC3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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